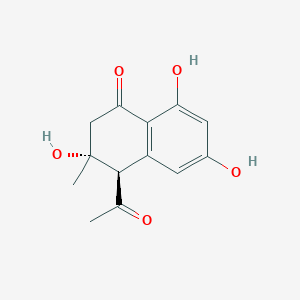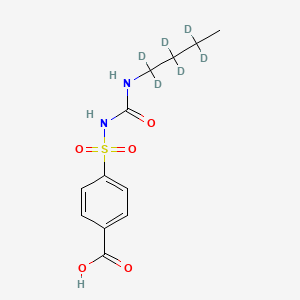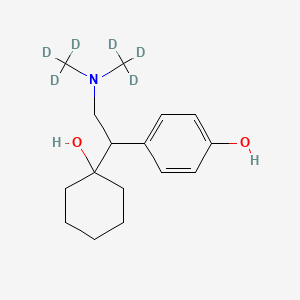
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
説明
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine A(1) Receptor-Binding Activity
A study by Ingkaninan, IJzerman, and Verpoorte (2000) isolated a compound from the leaves of Senna siamea, identified as luteolin, which was found to be an antagonist at the adenosine A(1) receptor. Additionally, 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was identified as one of the compounds during this study (Ingkaninan, IJzerman, & Verpoorte, 2000).
Electron Transfer in Chemical Reactions
Research by Kojima, Sakuragi, and Tokumaru (1989) on electron transfer in contact charge transfer complexes mentioned compounds related to this compound, highlighting its potential role in chemical reactions involving electron transfer (Kojima, Sakuragi, & Tokumaru, 1989).
Antifungal Properties
A study by Liu et al. (2002) on Keissleriella sp., a marine filamentous fungus, found an antifungal metabolite with a new carbon skeleton related to this compound. This compound showed inhibitory effects against human pathogenic fungi, indicating its potential antifungal applications (Liu et al., 2002).
Role in Polyketide Biosynthesis
Li et al. (2018) isolated new polyketides, including a compound related to this compound, from the desert endophytic fungus Paraphoma sp. The study suggested a biosynthetic pathway for these compounds, implying their origin from polyketide biosynthesis with different post-modification reactions (Li et al., 2018).
Photoreaction Studies
Kopský (2006) conducted studies on 1,4-epiperoxides, which are key in chemical and biological transformations, and discussed compounds related to this compound. This work contributes to understanding the role of such compounds in photoreactions (Kopský, 2006).
特性
IUPAC Name |
(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes this compound as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













